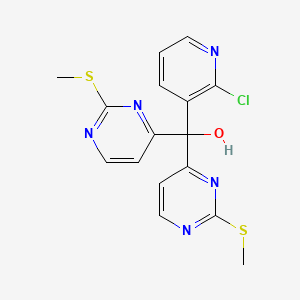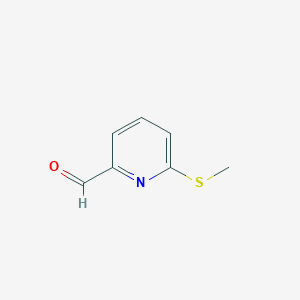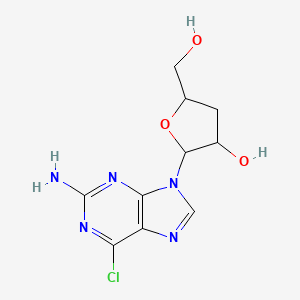
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a chlorine atom and two pyrimidine rings substituted with methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyridine with 2-(methylthio)pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A simpler compound with similar functional groups but lacking the pyridine ring.
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H14ClN5OS2 |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
(2-chloropyridin-3-yl)-bis(2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-19-8-5-11(21-14)16(23,10-4-3-7-18-13(10)17)12-6-9-20-15(22-12)25-2/h3-9,23H,1-2H3 |
Clé InChI |
ITZFTAREVCORKD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)C(C2=C(N=CC=C2)Cl)(C3=NC(=NC=C3)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)






![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)



![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

